5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol
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Overview
Description
5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol is a chemical compound that has garnered attention in various fields of research due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-cyanoquinone.
Reduction: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-cyanobenzyl alcohol.
Substitution: Formation of 5-(5-Carboxy-2-fluorophenyl)-3-bromophenol.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, leading to conformational changes that reduce enzymatic activity. The compound’s fluorine atom enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol
- 5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine
- 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid
Uniqueness
5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol is unique due to its combination of a carboxylic acid group, a fluorine atom, and a cyanophenol moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-2-1-9(14(18)19)6-12(13)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIRBVMJCLOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684874 |
Source
|
Record name | 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-99-5 |
Source
|
Record name | 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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